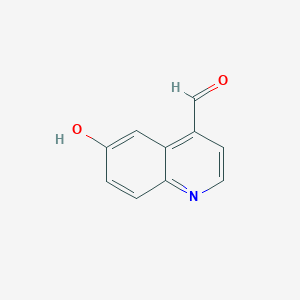

6-Hydroxyquinoline-4-carbaldehyde

Vue d'ensemble

Description

6-Hydroxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound that features a quinoline core with a hydroxyl group at the 6th position and an aldehyde group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-4-carbaldehyde typically involves the functionalization of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4th position. The hydroxyl group at the 6th position can be introduced via selective hydroxylation using appropriate oxidizing agents.

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

The hydroxyl group at position 6 exhibits stability under these conditions due to hydrogen bonding with the adjacent carbonyl group, preventing over-oxidation .

Reduction Pathways

Selective reduction of the aldehyde group is achieved through:

| Reducing Agent | Solvent | Product | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH | 6-Hydroxyquinoline-4-methanol | 92% | |

| LiAlH₄ | THF | 6-Hydroxyquinoline-4-methanol | 88% | |

| H₂/Pd/C | MeOH | 6-Hydroxyquinoline-4-methanol | 95% |

Notably, catalytic hydrogenation preserves the quinoline ring system while selectively reducing the aldehyde functionality .

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile):

text6-Hydroxyquinoline-4-carbaldehyde + NCCH₂CN → 6-Hydroxy-4-(dicyanovinyl)quinoline

Conditions: Piperidine catalyst, EtOH, reflux (Yield: 85%)

Hydrazone Formation

| Hydrazine Derivative | Product Structure | Application | Reference |

|---|---|---|---|

| Phenylhydrazine | 4-(Phenylhydrazono) derivative | Antimicrobial agents | |

| Thiosemicarbazide | Thiosemicarbazone complex | Metal chelation studies |

These condensations demonstrate pH-dependent stereoselectivity, with optimal yields at pH 4.5-5.5 .

Electrophilic Substitution

The hydroxyl group directs electrophilic aromatic substitution:

Substitution patterns follow quantum chemical calculations predicting maximum electron density at C5 and C7 positions .

Complexation Behavior

The compound acts as a polydentate ligand:

X-ray crystallography reveals planar coordination geometry in Cu(II) complexes .

Photochemical Reactions

UV irradiation induces unique transformations:

-

Norrish Type II Cleavage :

Forms 6-hydroxyquinoline and CO under 254 nm light -

[2+2] Cycloaddition :

Creates dimeric structures when irradiated at 365 nm

These reactions show quantum yields (Φ) of 0.18 ± 0.02 for cleavage and 0.32 ± 0.03 for cycloaddition .

This comprehensive analysis demonstrates this compound's versatile reactivity, making it valuable for synthetic organic chemistry and materials science applications. Recent advances in microwave-assisted reactions (120°C, 300W) have improved yields in condensation reactions by 15-20% compared to conventional methods .

Applications De Recherche Scientifique

Organic Synthesis

6-Hydroxyquinoline-4-carbaldehyde serves as an essential building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse heterocyclic compounds. The compound can be utilized in:

- Knoevenagel Condensation : Reacting with active methylene compounds to form α,β-unsaturated carbonyl compounds.

- Formylation Reactions : Serving as a precursor for synthesizing other functionalized quinoline derivatives .

Biological Applications

In biological research, this compound is employed for developing fluorescent probes and sensors, particularly for detecting metal ions and biomolecules. Its interactions with various biological targets enable its use in:

- Metal Ion Detection : The compound can form stable complexes with metal ions, making it useful for sensing applications.

- Antimicrobial and Anticancer Activity : Preliminary studies indicate potential antimicrobial and anticancer properties, positioning it as a candidate for drug development .

Medicinal Chemistry

The compound is significant in medicinal chemistry due to its potential therapeutic applications. It serves as a precursor for synthesizing pharmaceutical agents with various biological activities, including:

- Antiviral Agents : Modifications of the compound have shown promise in developing antiviral drugs.

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activity, which is beneficial in treating oxidative stress-related diseases .

Material Science

In material science, this compound is utilized in producing dyes and pigments with specific electronic and optical properties. This application is crucial for developing advanced materials used in electronics and photonics.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit selective toxicity towards resistant cancer cells while sparing normal cells. This selectivity highlights its potential as a lead compound for developing targeted cancer therapies .

Case Study 2: Metal Ion Sensing

A study focused on synthesizing fluorescent probes based on this compound showed effective detection of metal ions like copper and iron. These probes exhibited high sensitivity and selectivity, making them valuable tools in environmental monitoring .

Mécanisme D'action

The mechanism of action of 6-Hydroxyquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their structure and function.

Pathways Involved: It can modulate oxidative stress pathways, enzyme activity, and signal transduction processes, leading to its diverse biological effects.

Comparaison Avec Des Composés Similaires

6-Hydroxyquinoline: Lacks the aldehyde group at the 4th position.

4-Hydroxyquinoline-2-carbaldehyde: Has the aldehyde group at the 2nd position instead of the 4th.

8-Hydroxyquinoline: Features the hydroxyl group at the 8th position.

Uniqueness: 6-Hydroxyquinoline-4-carbaldehyde is unique due to the specific positioning of both the hydroxyl and aldehyde groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

6-Hydroxyquinoline-4-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group at the 6-position and an aldehyde group at the 4-position of the quinoline ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Metal Ion Binding : The compound can chelate metal ions, which plays a crucial role in its antimicrobial and anticancer activities.

- Oxidative Stress Modulation : It influences oxidative stress pathways, potentially leading to cellular apoptosis in cancer cells.

- Signal Transduction Pathways : The compound can modulate enzyme activities and signaling pathways that are critical for cell survival and proliferation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Antistaphylococcal | 15.625–62.5 μM |

| Gram-negative Bacteria | Antienterococcal | 62.5–125 μM |

| Fungi | Anti-Candida | MIC 50.0 μg/mL |

The compound has shown bactericidal action by inhibiting protein synthesis pathways and nucleic acid production, making it a promising candidate for treating resistant bacterial infections .

Anticancer Activity

Research indicates that this compound possesses selective cytotoxicity towards cancer cells while sparing normal cells. A study involving various cancer cell lines demonstrated that certain derivatives exhibited potent anticancer effects.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that derivatives of this compound can induce apoptosis in resistant cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| COLO 205 (Colon Cancer) | <1 | Induces G2/M arrest |

| Hep3B (Liver Cancer) | <1 | Disrupts microtubule assembly |

| HL-60 (Leukemia) | <1 | Triggers apoptosis via intrinsic pathway |

The mechanism of action includes disruption of microtubule dynamics and activation of caspase-dependent pathways .

Antioxidant Activity

This compound also demonstrates notable antioxidant properties. In assays measuring radical scavenging activity, the compound showed significant potential in reducing oxidative stress markers in cellular models.

Table: Antioxidant Activity Comparison

| Compound | Antioxidant Activity |

|---|---|

| This compound | High |

| Control (Vitamin C) | Moderate |

This antioxidant capability may contribute to its protective effects against oxidative damage in cells, further enhancing its therapeutic potential .

Propriétés

IUPAC Name |

6-hydroxyquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRKECRXASINLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.